molecular formula C6H8O3 B3028800 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 33177-29-6

5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B3028800
CAS No.: 33177-29-6
M. Wt: 128.13
InChI Key: PXNRZJNTMDCHFR-UHFFFAOYSA-N
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Description

5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, also known as (±)-Gerberin aglycone, is a chemical compound with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . This compound is a derivative of pyran and is characterized by its unique structure, which includes a hydroxyl group and a methyl group attached to the pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. After the addition of acetic acid and further heating, the reaction mixture is diluted with water and extracted with ethyl acetate. The crude product is then purified using column chromatography and high vacuum distillation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Ethers or esters.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2-pyrone: Similar in structure but lacks the dihydro functionality.

    4-Methoxy-6-methyl-2H-pyran-2-one: Contains a methoxy group instead of a hydroxyl group.

    4,6-Dimethyl-α-pyrone: Has an additional methyl group on the pyran ring.

Uniqueness

5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydro structure allows for different reaction pathways compared to its fully unsaturated counterparts .

Properties

IUPAC Name

4-hydroxy-2-methyl-2,3-dihydropyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-2-5(7)3-6(8)9-4/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNRZJNTMDCHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954800
Record name 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33177-29-6
Record name 2H-Pyran-2-one, 5,6-dihydro-4-hydroxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033177296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 20.0 g (0.16 mole) of 4-hydroxy-6-methyl-2-pyrone in 250 ml of methanol was added 1.0 g of 5% palladium on carbon as the hydrogenation catalyst. Hydrogenation was carried out at room temperature under a pressure of 20 kg/cm2 for 7 hours. The catalyst was removed by filtration and the solvent was removed by evaporation under a reduced pressure. The precipitated crystal was recovered by filtration and recrystallized from ethanol to obtain 14.8 g (yield: 73%) of 4-hydroxy-5,6-dihydro-6-methyl-2-pyrone in the form of a crystal, m.p. 103°-104° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 2
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 3
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 4
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 5
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 6
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one

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